molecular formula C18H10N4O3S B2716213 7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1987085-10-8

7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2716213
CAS No.: 1987085-10-8
M. Wt: 362.36
InChI Key: UVDJKHQYNWIGEX-UHFFFAOYSA-N
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Description

The compound 7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic molecule that combines several heterocyclic structures It features a chromenone moiety, a thienyl group, and a pyrazolo[1,5-d][1,2,4]triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-acetylcoumarin and 2-thiophenecarboxaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-acetylcoumarin and 2-thiophenecarboxaldehyde in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazolo[1,5-d][1,2,4]triazinone core.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling Up: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the chromenone moiety, typically using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can take place at the pyrazolo[1,5-d][1,2,4]triazinone core, often facilitated by bases or catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

    Oxidation Products: Oxidized derivatives of the thienyl group.

    Reduction Products: Reduced forms of the chromenone moiety.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cells.

    Antimicrobial Properties: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.

Industry

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, its anticancer activity is believed to involve:

    DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, such as topoisomerases.

Comparison with Similar Compounds

Similar Compounds

    7-(2-oxo-2H-chromen-3-yl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: Similar structure but with a phenyl group instead of a thienyl group.

    7-(2-oxo-2H-chromen-3-yl)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: Contains a furyl group instead of a thienyl group.

Uniqueness

The presence of the thienyl group in 7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one imparts unique electronic properties, potentially enhancing its biological activity and making it a more potent candidate for drug development compared to its analogs.

This compound , covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

7-(2-oxochromen-3-yl)-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O3S/c23-17-13-9-12(15-6-3-7-26-15)21-22(13)16(19-20-17)11-8-10-4-1-2-5-14(10)25-18(11)24/h1-9H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDJKHQYNWIGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NNC(=O)C4=CC(=NN43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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